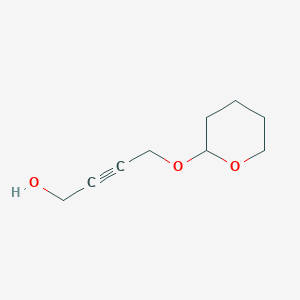
4-(oxan-2-yloxy)but-2-yn-1-ol
Overview
Description
4-(oxan-2-yloxy)but-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by the presence of an oxane ring and a butynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(oxan-2-yloxy)but-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(oxan-2-yloxy)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The oxane ring and butynol group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
4-(oxan-2-yloxy)but-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(oxan-2-yloxy)but-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The oxane ring and butynol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Similar Compounds
1-tetrahydropyranylbutyne-1,4-diol: Shares a similar structure but differs in the position of functional groups.
2-butyn-1,4-diol: Lacks the oxane ring, making it less versatile in certain reactions.
3,4-dihydro-2H-pyran: A precursor in the synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol.
Uniqueness
This compound is unique due to the combination of the oxane ring and butynol group, which provides distinct reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
IUPAC Name |
4-(oxan-2-yloxy)but-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMUTURTYPBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456006 | |
| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64244-47-9 | |
| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
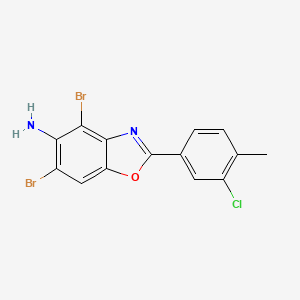
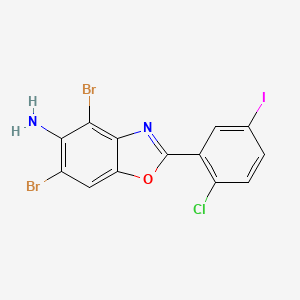
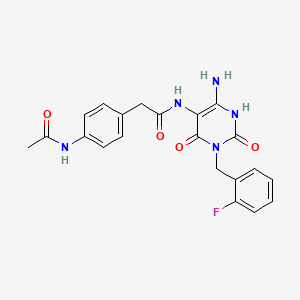
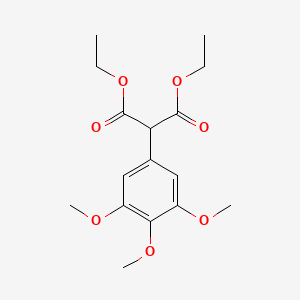


![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)

![2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione](/img/structure/B3055300.png)




![N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride](/img/structure/B3055307.png)
